N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 3-acetylphenyl substituent and a 4-methylpiperidin-1-yl group on the pyrimidine ring. The acetyl group at the 3-position of the phenyl ring introduces electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-7-9-25(10-8-14)21-22-15(2)11-20(24-21)28-13-19(27)23-18-6-4-5-17(12-18)16(3)26/h4-6,11-12,14H,7-10,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMNWWWRAVJHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that can be represented as follows:
- Chemical Formula: C19H24N4O3
- Molecular Weight: 356.42 g/mol
- IUPAC Name: this compound
Structural Components
The compound consists of:
- An acetophenone moiety.
- A pyrimidine ring substituted with a methyl group and a piperidine group.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, notably acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. AChE inhibitors are designed to increase acetylcholine levels in the brain, thus enhancing cognitive function.
Case Study: Acetylcholinesterase Inhibition
In vitro studies have demonstrated that derivatives of compounds similar to this compound can inhibit AChE with varying degrees of potency. For instance, a related compound exhibited an IC50 value of 2.7 µM, indicating effective inhibition at low concentrations .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Studies on related compounds have shown that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Anticancer Activity
Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanisms remain under investigation but could involve modulation of signaling pathways related to cell survival and death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 2.7 µM | |
| Neuroprotection | Reduced oxidative stress | |
| Anticancer Activity | Induced apoptosis in cancer cells |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
The compound exhibits promising biological activities, which can be classified into several key areas:
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting that it could induce apoptosis (programmed cell death) and cause cell cycle arrest at the G0/G1 phase.
Case Study 1: In Vitro Studies
In vitro analyses have shown significant cytotoxic effects against human cancer cell lines, with mechanisms linked to apoptosis induction and disruption of the cell cycle.
Case Study 2: In Vivo Efficacy
In vivo studies conducted on rodent models revealed that administration of the compound resulted in reduced tumor growth rates compared to control groups, underscoring its potential as an effective anticancer agent.
Neuropharmacological Effects
The presence of a piperidine moiety in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their interactions with serotonin receptors, which are crucial for mood regulation and anxiety disorders. The modulation of these receptors could lead to therapeutic applications in treating psychiatric conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound shares a core pyrimidin-4-yloxy acetamide scaffold with several analogs. Variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- However, steric hindrance from the acetyl group may reduce binding affinity to flat hydrophobic pockets . The 2-fluoro substituent () increases electronegativity, favoring hydrogen bonding with target residues. Its ortho position may restrict rotational freedom, altering conformational stability . The 5-chloro-2-methyl combination () balances lipophilicity (chloro) and steric bulk (methyl), which could enhance membrane permeability while maintaining target engagement .
Piperidine vs. Piperazine Moieties:
Unlike analogs with 4-methylpiperazin-1-yl groups (e.g., in WHO-listed compounds), the 4-methylpiperidin-1-yl group lacks a basic nitrogen, reducing overall basicity. This difference may impact interactions with acidic residues in enzymatic binding sites .
Research Findings from Analogous Compounds
- Synthetic Yields: PROTAC analogs () achieved 28% yields after HPLC purification, suggesting that the target compound’s synthesis may require similar optimization for scale-up .
- Antimicrobial Activity: Pyrimidine-thiazole hybrids () demonstrated efficacy against Gram-positive bacteria, implying that the target’s pyrimidine core may confer similar properties .
- Crystallinity: Acetamide derivatives with EWGs (e.g., bromine in ) formed stable crystals via hydrogen bonding. The 3-acetyl group may promote similar crystallinity, aiding in X-ray structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
